N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
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Overview
Description
“N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate isocyanate or carbamoyl chloride.
Cycloheptyl and morpholinyl substitutions: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyrazole ring or the morpholine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-4-carboxamide: Similar structure with a different position of the carboxamide group.
N-cycloheptyl-1-methyl-3-(piperidin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide: Similar structure with a piperidine group instead of a morpholine group.
Uniqueness
“N-cycloheptyl-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H26N4O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H26N4O3/c1-20-15(16(22)18-13-6-4-2-3-5-7-13)12-14(19-20)17(23)21-8-10-24-11-9-21/h12-13H,2-11H2,1H3,(H,18,22) |
InChI Key |
DPDRRMXZKMMPNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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